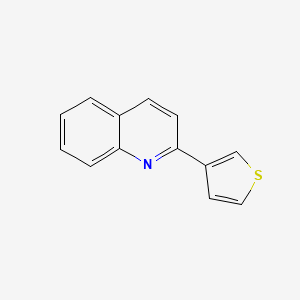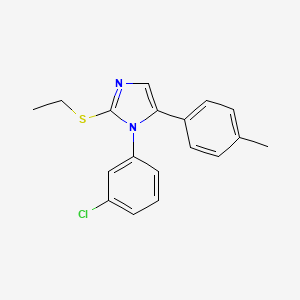
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, also known as CES-101, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of azetidine carboxamides and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Polymerization
The study of the synthesis and polymerization of sulfonamide derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, has shown significant advancements in material science. Reisman et al. (2020) demonstrated the anionic polymerization of N-(methanesulfonyl)azetidine, leading to novel polymeric structures. These polymers, with sulfonyl groups incorporated into their backbone, exhibit characteristics akin to polyamides but with unique sulfonylamide functionalities. The implications for material science are profound, suggesting applications in the development of new polymeric materials with specialized properties for industrial and medical uses (Reisman et al., 2020).
Antimicrobial Activity
Research into the antimicrobial applications of sulfonamide derivatives has uncovered potential therapeutic benefits. Fadel and Al-Azzawi (2021) synthesized new compounds incorporating β-lactam, cyclic imide, and sulfonamido groups, showing high biological activity against bacterial and fungal strains. This research highlights the potential for developing new antimicrobial agents leveraging the structural characteristics of sulfonamide derivatives, which could lead to new treatments for infectious diseases (Fadel & Al-Azzawi, 2021).
Antiviral Activity
The exploration of sulfonamide derivatives for antiviral applications has also been promising. Chen et al. (2010) synthesized new sulfonamide derivatives with significant anti-tobacco mosaic virus activity. These findings open pathways for the development of new antiviral compounds that could be critical in the fight against viral infections and diseases. The study showcases the versatility of sulfonamide derivatives in addressing a broad spectrum of pathogenic threats (Chen et al., 2010).
Enzyme Inhibition and Drug Development
Sulfonamide derivatives have been investigated for their potential as enzyme inhibitors, offering insights into new drug development strategies. Ilies et al. (2003) and Scozzafava et al. (2002) have contributed to understanding how sulfonamide derivatives can inhibit carbonic anhydrase, a target for treating various conditions, including glaucoma. These studies suggest that sulfonamide derivatives could be key to developing new inhibitors with therapeutic applications, emphasizing the importance of these compounds in medicinal chemistry (Ilies et al., 2003), (Scozzafava et al., 2002).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKZOXBUFTLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)
![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)
![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)


![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)
![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)

![Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2656444.png)